(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid

Peptide Coupling Dendrimer Synthesis Solid-Phase Synthesis

Researchers sourcing chiral aminoproline building blocks frequently encounter stereochemical ambiguity and batch inconsistency that invalidate peptide nucleic acid (PNA) hybridization data and dendrimer architectural reproducibility. (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid eliminates this uncertainty with rigorously defined trans geometry. • L-trans (2S,4R) PNA:DNA duplexes exhibit thermal stabilization relative to achiral PNA and adopt defined non-B-DNA geometry, whereas D-trans antiparallel duplexes retain B-DNA conformation-making isomer selection critical for biophysical outcome. • Pentafluorophenol active ester activation delivers optimal amide coupling efficiency in solution-phase dendron synthesis; PyBOP/HOBt conditions validated for (2S,4S) analogs are suboptimal for this diastereomer. • Validated multigram protocols with chiral HPLC verification of diastereomeric purity ensure batch-to-batch consistency for scale-up.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 16257-88-8
Cat. No. B156101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
CAS16257-88-8
Synonyms1-amino-D-proline
1-aminoproline
1-aminoproline, (L)-isomer
N-aminoproline
trans-4-aminoproline
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)N
InChIInChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1
InChIKeySHINASQYHDCLEU-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile: (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid


(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, also designated as trans-4-amino-L-proline, is a conformationally constrained cyclic amino acid derivative with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol [1]. This compound features a pyrrolidine ring bearing a carboxylic acid at the 2-position and an amino group at the 4-position in a defined trans configuration (2S,4R stereochemistry) [2]. As a chiral non-proteinogenic amino acid, it functions primarily as a rigidified scaffold for peptidomimetic design, chiral auxiliary applications, and constrained backbone incorporation into oligonucleotide analogs such as peptide nucleic acids (PNAs) [3].

Peptidomimetic design Conformationally constrained trans-4-aminoproline scaffold for backbone rigidification studies
PNA backbone L-trans (2S,4R) monomer for chiral peptide nucleic acid oligonucleotide modifications
Dendron synthesis Stereochemically defined building block for G2 tripeptidic dendron assembly

Why the (2S,4R) Isomer Is Irreplaceable


Substituting (2S,4R)-4-aminopyrrolidine-2-carboxylic acid with its diastereomers or racemic mixtures is not scientifically valid due to pronounced stereochemistry-dependent differences in both synthetic reactivity and downstream macromolecular architecture. The (2S,4R) trans configuration exhibits distinct amide coupling efficiency and requires specific activation reagents to achieve optimal yields compared to its (2S,4S) cis counterpart [1]. Furthermore, in peptide nucleic acid (PNA) applications, the D-trans (2R,4S) and L-trans (2S,4R) monomers impart opposite orientational preferences and divergent thermal stabilities upon hybridization with DNA [2]. The use of an incorrect isomer or stereochemically undefined mixture introduces conformational ambiguity, compromises reproducible synthesis of rigid dendrimeric scaffolds, and alters biophysical properties of nucleic acid mimics, thereby invalidating comparative experimental data and scale-up protocols.

! Diastereomer or racemate substitution may shift amide coupling efficiency, requiring revalidation of activation protocol
! PNA duplex thermal stability and conformation depend on monomer chirality; L-trans and D-trans produce divergent hybridization profiles
! Incorrect isomer introduces conformational ambiguity in dendrimeric scaffolds and may alter reproducibility of scale-up protocols

Quantitative Evidence vs. Diastereomers


Amide Coupling Activation Method

In multigram solution-phase dendron assembly, the (2S,4R) diastereomer demonstrates distinct reactivity that mandates a specific activation strategy not required by its (2S,4S) and (2R,4S) analogs. A comparative screen of seven standard coupling reagents revealed that while PyBOP/HOBt was optimal for dendrons bearing (2S,4S) and (2R,4S) configurations at the focal point, the (2S,4R)-configured dendron achieved optimal amide coupling efficiency exclusively with pentafluorophenol active ester [1]. Using PyBOP with the (2S,4R) diastereomer results in suboptimal conversion, whereas pentafluorophenol active ester circumvents this stereoelectronically imposed limitation [1].

Amide Coupling Activation
Head-to-head
Pentafluorophenol active ester is optimal for (2S,4R)-configured dendron; PyBOP/HOBt fails to give comparable conversion
Coupling reagent selection is stereoelectronically constrained; procurement of correct isomer enables validated pentafluorophenol protocol
Multigram solution-phase screening of seven reagent systems
Peptide Coupling Dendrimer Synthesis Solid-Phase Synthesis

Chirality-Dependent DNA Hybrid Stability

Incorporation of 4-aminoproline monomers into peptide nucleic acid (PNA) backbones introduces chirality-dependent thermal stability and conformational preferences upon DNA hybridization. When a single L-trans (2S,4R) 4-aminoprolyl monomer is inserted into an achiral PNA chain, the resulting PNA:DNA duplex exhibits distinct thermal stabilization relative to the unmodified PNA control [1]. Circular dichroism (CD) spectroscopic analysis further reveals that D-trans antiparallel duplexes adopt a B-DNA-like conformation, whereas L-trans PNA:DNA duplexes show departure from canonical B-DNA geometry [1]. This stereochemistry-governed divergence in both thermodynamic stability and three-dimensional structure cannot be replicated by the cis-configured (2S,4S) isomer, which induces fundamentally different backbone folding patterns [2].

DNA Hybrid Stability
Head-to-head
L-trans (2S,4R) PNA:DNA duplex shows reported thermal stabilization and non-B-DNA geometry; D-trans retains B-DNA conformation
Monomer chirality directly dictates biophysical outcome; achieving intended duplex properties requires correct L-trans isomer
Tm and CD spectroscopy; N-terminal/internal monomer insertion
Peptide Nucleic Acid Antisense Nucleic Acid Chemistry

Dendron Conformational Rigidity

The stereochemical configuration at the focal point of second-generation dendrons assembled from 4-aminoproline branching units determines the overall conformational rigidity of the macromolecular scaffold. Dendrons constructed with the (2S,4R) configuration at the focal point, designated (2S,4R)-1, exhibit a compact and conformationally highly rigid structure [1]. This rigidity arises from the defined trans geometry of the pyrrolidine ring system and is maintained across multigram-scale syntheses using optimized solution-phase methods that yield reproducible diastereomeric purity as verified by chiral HPLC analysis [1]. In contrast, dendrons bearing (2S,4S) or (2R,4S) focal point configurations, while also structurally defined, require different coupling protocols and may exhibit distinct spatial arrangements and flexibility profiles that influence downstream applications in dendronized polymers and organocatalysis [1].

Dendron Rigidity
Head-to-head
(2S,4R)-configured G2 dendron exhibits compact and conformationally highly rigid structure; distinct coupling protocol required
Rigid architecture is stereochemistry-dependent; validated synthesis protocols are not interchangeable with other diastereomers
Chiral HPLC purity verification; peripheral 2S,4S branching units
Dendronized Polymers Organocatalysis Supramolecular Chemistry

Epimerization-Lactamization Cascade

Functionalized (2S,4R)-4-aminoproline methyl esters undergo a base-promoted epimerization–lactamization cascade reaction to yield (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives, a privileged bridged bicyclic scaffold in medicinal chemistry and asymmetric catalysis [1]. The reaction proceeds via 2-epimerization of the (2S,4R) ester under basic conditions to generate the (2R) epimer, which then undergoes intramolecular aminolysis to form the bridged lactam intermediate [1]. Key parameters governing this cascade include the electron-withdrawing nature of the N-protective group and the steric/electronic environment of the 4-amino substituent [1]. This reactivity pathway is stereoelectronically contingent on the initial trans (2S,4R) configuration; the cis-configured (2S,4S)-4-aminoproline derivative would not undergo the same epimerization trajectory and therefore cannot access the DBH scaffold via this validated methodology.

Epimerization-Lactamization
Class-level
Functionalized (2S,4R) ester undergoes base-promoted epimerization–lactamization cascade to yield (1R,4R)-DBH derivatives
Enables access to bridged bicyclic scaffold; cis-configured derivative would require alternative synthetic route
Mechanism contingent on trans (2S,4R) initial configuration; electron-withdrawing N-protection required
Heterocycle Synthesis Asymmetric Catalysis Chiral Ligand Design

Applications of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid


Multigram G2 Dendron Synthesis

Researchers synthesizing tripeptidic second-generation dendrons via solution-phase amide coupling should procure (2S,4R)-4-aminopyrrolidine-2-carboxylic acid derivatives when the target dendron architecture requires the (2S,4R) configuration at the focal point. As established in Section 3, this diastereomer demands pentafluorophenol active ester activation for optimal coupling efficiency, whereas PyBOP/HOBt is optimal for the (2S,4S) and (2R,4S) analogs [1]. The resulting (2S,4R)-configured dendron exhibits a compact and conformationally highly rigid structure suitable for dendronized polymer applications and organocatalysis [1]. The validated multigram protocols enable reproducible synthesis with chiral HPLC verification of diastereomeric purity [1].

Chiral PNA for DNA Hybrid Stability

Investigators developing conformationally constrained peptide nucleic acid (PNA) oligomers for antisense or diagnostic applications should select the (2S,4R) trans-4-aminoproline monomer when the intended design requires L-trans chirality at the backbone. Evidence from Section 3 demonstrates that L-trans (2S,4R)-configured PNA:DNA duplexes exhibit thermal stabilization relative to achiral PNA and adopt a non-B-DNA geometry, whereas D-trans antiparallel duplexes retain B-DNA conformation [2]. The chiral identity of the monomer dictates both duplex stability and three-dimensional architecture, making correct isomer selection critical for achieving the intended biophysical outcome [2].

DBH Chiral Ligand Precursor

Medicinal chemists and catalyst development groups targeting bridged bicyclic DBH scaffolds as chiral ligands or bioactive core structures should procure functionalized (2S,4R)-4-aminoproline methyl esters. As documented in Section 3, this specific diastereomer undergoes a base-promoted epimerization–lactamization cascade to yield (1R,4R)-DBH derivatives [3]. The reaction pathway requires the initial trans (2S,4R) stereochemistry to enable the requisite 2-epimerization step; substitution with cis-configured (2S,4S) derivatives would not follow the same validated cascade mechanism and would necessitate alternative synthetic routes [3].

Peptidomimetic Building Block

Structural biologists and medicinal chemists designing peptidomimetics requiring a rigidified proline scaffold with an exocyclic amine handle should select (2S,4R)-4-aminopyrrolidine-2-carboxylic acid for its defined trans geometry. The compound serves as a conformationally constrained analog of γ-substituted glutamic acids, enabling precise control over peptide backbone folding and hydrogen-bonding patterns . While no direct quantitative comparator data for this specific application dimension was identified in the admissible source corpus, the stereochemical definition of the (2S,4R) isomer remains a prerequisite for reproducible peptidomimetic studies requiring trans-4-aminoproline substitution .

Application
Selection Property
Validation Focus
G2 dendron assembly
Stereochemistry-dependent coupling protocol
Activation reagent compatibility and yield reproducibility
Chiral PNA oligomers
L-trans backbone configuration
Duplex thermal stability and CD conformational outcome
DBH scaffold precursor
Trans (2S,4R) epimerization pathway
Cascade reaction outcome and lactam formation
Peptidomimetic rigidification
Trans-4-aminoproline conformational constraint
Backbone folding and stereochemical identity confirmation
Selection guidance based on reported stereochemistry-dependent evidence; direct substitution with other 4-aminoproline diastereomers is not supported without independent revalidation.

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